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Compound Name: Tie2 kinase inhibitor 3

Cat. No.: B15623828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase specificity of "Tie2 kinase inhibitor
3" against other known Tie2 inhibitors. The information is compiled from publicly available

experimental data to assist researchers in selecting the most appropriate tool compound for

their studies of Tie2 signaling in angiogenesis, vascular biology, and oncology.

Introduction to Tie2 Kinase and Its Inhibition
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability,

and homeostasis. Its signaling pathway, primarily activated by angiopoietin-1 (Ang-1), plays a

crucial role in maintaining endothelial cell quiescence and vessel integrity. Dysregulation of the

Tie2 pathway is implicated in various pathological conditions, including tumor angiogenesis and

vascular malformations, making it an attractive target for therapeutic intervention. Small

molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain have emerged as

valuable tools for both basic research and clinical development. This guide focuses on the

specificity profile of "Tie2 kinase inhibitor 3" in comparison to other widely used Tie2

inhibitors.

Biochemical Kinase Specificity Profiles
The specificity of a kinase inhibitor is paramount to ensure that its observed biological effects

are attributable to the inhibition of the intended target. Kinome-wide profiling, often performed

using binding assays like KINOMEscan™, provides a comprehensive overview of an inhibitor's
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interactions with a large panel of human kinases. The dissociation constant (Kd) is a measure

of the binding affinity, with lower values indicating tighter binding.

While a comprehensive KINOMEscan™ profile for Tie2 kinase inhibitor 3 is not publicly

available, its potent inhibition of Tie2 is established with an IC50 of 30 nM. To provide a

comparative context, we present the available kinase selectivity data for several alternative

Tie2 inhibitors.

Table 1: Biochemical Kinase Selectivity of Tie2 Inhibitors (Kd in nM)

Kinase Target
Tie2 kinase
inhibitor 3
(IC50)

Rebastinib
(Kd)

Regorafenib
(Kd)

Pexmetinib
(IC50)

Tie2 30 ~1.2 290 1

VEGFR1
Data not

available
Data

To cite this document: BenchChem. [A Comparative Guide to the Specificity of Tie2 Kinase
Inhibitor 3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623828#validation-of-tie2-kinase-inhibitor-3-
specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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